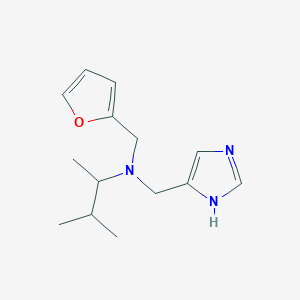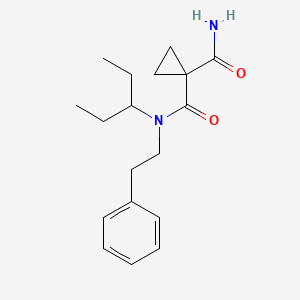![molecular formula C18H18F3N3O B5905933 Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone](/img/structure/B5905933.png)
Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone is a complex organic compound that features a pyridine ring, a piperazine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-pyridinecarboxaldehyde with 1-(2-(trifluoromethyl)phenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce secondary amines .
Aplicaciones Científicas De Investigación
Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone: Similar in structure but with different substituents on the piperazine ring.
Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone: Similar but with an ethyl group instead of a methanone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)16-4-2-1-3-15(16)13-23-9-11-24(12-10-23)17(25)14-5-7-22-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTWSOMEMOCIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}propan-1-amine](/img/structure/B5905865.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-methoxy-2,2-dimethylchroman-4-amine](/img/structure/B5905869.png)
![N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide](/img/structure/B5905878.png)
![N-[4-(2-{[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5905890.png)
![4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5905901.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905909.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide](/img/structure/B5905912.png)


![(1R,9aR)-1-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5905944.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5905948.png)

